molecular formula C10H12Cl2N2O B7932332 2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-acetamide

2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-acetamide

Cat. No.: B7932332
M. Wt: 247.12 g/mol
InChI Key: DQRAZZBVUJWJOZ-UHFFFAOYSA-N
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Description

2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-acetamide is a chemical compound with the molecular formula C10H12Cl2N2O It is characterized by the presence of an amino group, a dichlorobenzyl group, and a methylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-acetamide typically involves the reaction of 2,5-dichlorobenzylamine with N-methylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the dichlorobenzyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or benzyl derivatives.

Scientific Research Applications

2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-acetamide
  • 2-Amino-N-(2,5-dichloro-benzyl)-N-isopropyl-acetamide
  • 2-Amino-N-(2,3-dichloro-benzyl)-propionamide

Uniqueness

2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-amino-N-[(2,5-dichlorophenyl)methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O/c1-14(10(15)5-13)6-7-4-8(11)2-3-9(7)12/h2-4H,5-6,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRAZZBVUJWJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC(=C1)Cl)Cl)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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